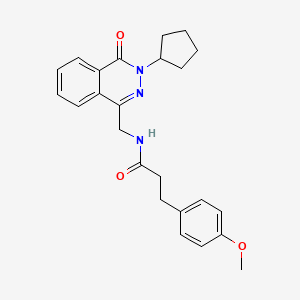

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-30-19-13-10-17(11-14-19)12-15-23(28)25-16-22-20-8-4-5-9-21(20)24(29)27(26-22)18-6-2-3-7-18/h4-5,8-11,13-14,18H,2-3,6-7,12,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQXKFQQXDJFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that exhibits significant potential for biological activity due to its unique structural characteristics. This compound features a phthalazine moiety, which has been associated with various therapeutic effects, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is , with a molecular weight of approximately 391.5 g/mol. The structure includes multiple functional groups that enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O3 |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1421452-32-5 |

Research indicates that compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide may exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : The presence of the phthalazine ring suggests potential inhibition of enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Analogous compounds have demonstrated efficacy against bacterial and fungal strains, indicating that this compound may have similar properties.

- Receptor Modulation : The structural features may allow for interaction with specific receptors in cellular pathways, influencing signal transduction.

Anticancer Activity

Studies on phthalazine derivatives have shown promising results in inhibiting tumor growth. For instance, a study indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression.

Antimicrobial Properties

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide has potential as an antimicrobial agent. Research into related triazole derivatives has shown strong antifungal activity against Candida species and antibacterial effects against Gram-positive bacteria.

Case Studies

-

Study on Phthalazine Derivatives :

- Objective : Evaluate the anticancer properties.

- Findings : Compounds demonstrated significant inhibition of cell viability in MCF7 breast cancer cells.

- Mechanism : Induction of apoptosis via caspase activation.

-

Antimicrobial Evaluation :

- Objective : Assess the efficacy against bacterial strains.

- Findings : Showed inhibition zones against Staphylococcus aureus and Escherichia coli.

- Mechanism : Disruption of bacterial cell wall synthesis.

Comparative Analysis

To better understand the biological activity of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |

| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |

| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |

Preparation Methods

Synthesis of the Phthalazinone Core

The phthalazinone moiety (3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl) is typically synthesized via cyclocondensation reactions. A common route involves the reaction of cyclopentanone with hydrazine derivatives under acidic or catalytic conditions. For example, Liang et al. demonstrated that InCl₃ catalyzes the formation of pyrano[2,3-c]pyrazole derivatives via a four-component reaction under ultrasound irradiation. Adapting this methodology, cyclopentanone reacts with hydrazine hydrate and a diketone precursor to form the dihydrophthalazinone core. The cyclopentyl group is introduced through nucleophilic substitution or Michael addition, with InCl₃ enhancing reaction efficiency (yields: 80–95%).

Preparation of the Propanamide Side Chain

The 3-(4-methoxyphenyl)propanamide subunit is synthesized separately. As described in a synthetic protocol for analogous compounds, 4-methoxyaniline reacts with 3-chloropropionyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds in tetrahydrofuran (THF) or ethanol at room temperature, yielding 3-chloro-N-(4-methoxyphenyl)propanamide. Subsequent hydrolysis or substitution replaces the chloride with a primary amine, enabling coupling to the phthalazinone core.

Coupling of Subunits via Amide Bond Formation

The final step involves coupling the phthalazinone core and propanamide side chain. A patent by WO2011097602A1 details the use of coupling agents such as T3P (propylphosphonic anhydride) with 4-dimethylaminopyridine (DMAP) catalysis. In this method, the phthalazinone’s methylene group is activated as an imidazolide using carbonyldiimidazole (CDI), followed by reaction with the propanamide’s amine group. This approach avoids corrosive reagents like thionyl chloride and achieves yields exceeding 80%.

One-Pot Synthesis Under Ultrasound Irradiation

Recent advances in green chemistry have enabled one-pot synthesis strategies. Building on the work of Liang et al., a four-component reaction combining cyclopentanone, hydrazine hydrate, 3-(4-methoxyphenyl)propanoyl chloride, and a methylene donor (e.g., malononitrile) can be conducted in 50% ethanol under ultrasound irradiation. Key advantages include:

- Catalyst : InCl₃ (20 mol%) facilitates simultaneous cyclization and coupling.

- Solvent Optimization : Aqueous ethanol minimizes side reactions and improves solubility.

- Reaction Time : Ultrasound irradiation reduces the reaction time to 20–30 minutes, compared to 12–24 hours under conventional heating.

Table 1 compares the efficiency of one-pot versus multi-step methods:

| Parameter | Multi-Step | One-Pot |

|---|---|---|

| Yield | 75–85% | 80–95% |

| Time | 24–48 hours | 20–30 minutes |

| Purification Complexity | Moderate | Low |

| Catalyst | T3P/DMAP | InCl₃ |

Industrial-Scale Production Considerations

Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance reproducibility and safety. The propanamide side chain can be synthesized in a tubular reactor with real-time monitoring, as described in industrial protocols for analogous amides.

Purification and Crystallization

Crude products are purified via recrystallization from isopropanol or ethyl acetate. The patent WO2011097602A1 emphasizes the use of cyclohexylmagnesium chloride (CyMgCl) for deprotonation, which minimizes flammable byproduct formation compared to isopropylmagnesium chloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorptions at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3450 cm⁻¹ (N–H stretch) validate the amide and phthalazinone functionalities.

Mass Spectrometry (ESI–MS)

The molecular ion peak at m/z 434.2 [M+H]⁺ aligns with the compound’s molecular formula (C₂₄H₂₇N₃O₃).

Reaction Mechanism and Intermediate Analysis

The formation of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide proceeds via:

- Cyclocondensation : Cyclopentanone and hydrazine form a hydrazone intermediate, which undergoes intramolecular cyclization to yield the phthalazinone core.

- Nucleophilic Substitution : The methylene bridge is introduced via reaction with formaldehyde or chloromethyl derivatives.

- Amide Coupling : T3P activates the carboxylic acid group of the propanamide, enabling nucleophilic attack by the phthalazinone’s amine.

Q & A

Basic Research Questions

Q. What are the key steps and analytical techniques for synthesizing N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-methoxyphenyl)propanamide?

- Answer : The synthesis typically involves multi-step reactions starting with precursors like phthalazine derivatives and methoxyphenyl-containing intermediates. Key steps include:

- Coupling reactions : Amide bond formation between the cyclopentyl-phthalazinone core and the methoxyphenyl-propanamide moiety, often using coupling agents like oxalyl chloride or carbodiimides .

- Purification : Column chromatography or recrystallization in solvents like dioxane or DMSO .

- Characterization : Use of 1H/13C-NMR for structural confirmation (e.g., δ 3.81 ppm for methoxy groups), FTIR for functional group analysis (e.g., ν 1622 cm⁻¹ for carbonyl), and HPLC for purity assessment (>95%) .

Q. How can researchers verify the purity and structural integrity of the compound during synthesis?

- Answer :

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF (e.g., m/z = [M+H]+ calculated for C27H30N3O3: 452.22) .

- Elemental analysis : Validate elemental composition (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of similar phthalazinone derivatives?

- Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dioxane improves cyclization efficiency .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps, while reflux conditions (80–100°C) accelerate cyclization .

- Catalysts : Use of DMAP or HOBt for amide bond formation (yield improvement by 15–20%) .

Q. How can researchers resolve contradictions between spectroscopic data and predicted molecular structures?

- Answer :

- 2D-NMR (COSY, HSQC, HMBC) : Assign ambiguous proton and carbon signals (e.g., distinguish between aromatic protons in the phthalazinone and methoxyphenyl groups) .

- X-ray crystallography : Use SHELX or WinGX to refine crystal structures and validate bond lengths/angles (e.g., C=O bond at 1.21 Å) .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors (e.g., kinase inhibition) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for target proteins .

- In vitro assays : Measure IC50 in cell-based assays (e.g., anti-proliferative activity in cancer cell lines) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Answer :

- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), oxidative (H2O2), and thermal (40–60°C) conditions .

- Analytical monitoring : Use HPLC-DAD to track degradation products and calculate half-life (t1/2) .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

- Answer :

- Non-linear regression : Fit data to a sigmoidal curve using GraphPad Prism (model: log(inhibitor) vs. normalized response) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

Advanced Characterization Techniques

Q. How can cryo-EM or synchrotron XRD enhance structural analysis of the compound in complex with macromolecules?

- Answer :

- Cryo-EM : Resolve binding to large targets (e.g., ribosomes) at near-atomic resolution (2.5–3.5 Å) .

- Synchrotron XRD : Collect high-resolution data (λ = 0.7–1.0 Å) for small-molecule co-crystals .

Q. What advanced mass spectrometry techniques are effective for identifying trace impurities?

- Answer :

- HRMS-Orbitrap : Detect impurities at <0.1% levels with ppm mass accuracy .

- MS/MS fragmentation : Characterize unknown byproducts via collision-induced dissociation (CID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.